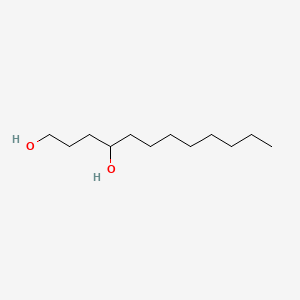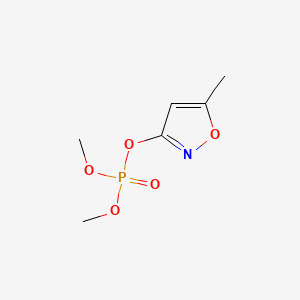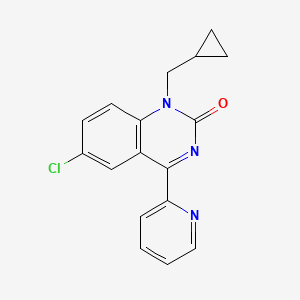
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Pyridin-2-yl Group: This step involves the substitution of a suitable leaving group on the quinazolinone core with a pyridin-2-yl group, often using palladium-catalyzed cross-coupling reactions.
Cyclopropylmethylation: The final step involves the alkylation of the quinazolinone core with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the pyridin-2-yl group, potentially leading to dihydroquinazolinone or reduced pyridine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted quinazolinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. For example, they may inhibit kinases, disrupt DNA synthesis, or modulate immune responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro and cyclopropylmethyl groups.
6-Chloro-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the cyclopropylmethyl group.
1-(Cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one: Lacks the chloro group.
Uniqueness
The presence of the chloro, cyclopropylmethyl, and pyridin-2-yl groups in 6-Chloro-1-(cyclopropylmethyl)-4-(pyridin-2-yl)quinazolin-2(1H)-one imparts unique chemical and biological properties. These structural features may enhance its binding affinity to biological targets, improve its stability, and modulate its reactivity in chemical reactions.
Propiedades
Número CAS |
37554-28-2 |
|---|---|
Fórmula molecular |
C17H14ClN3O |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
6-chloro-1-(cyclopropylmethyl)-4-pyridin-2-ylquinazolin-2-one |
InChI |
InChI=1S/C17H14ClN3O/c18-12-6-7-15-13(9-12)16(14-3-1-2-8-19-14)20-17(22)21(15)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2 |
Clave InChI |
LSQKQWLIRRQNSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




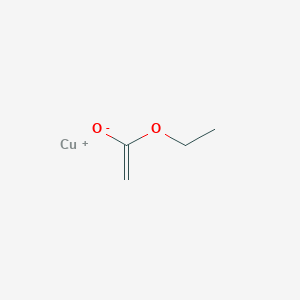
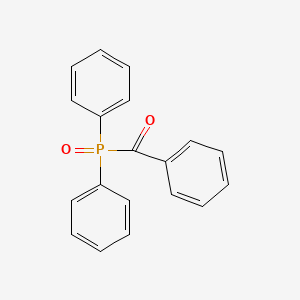
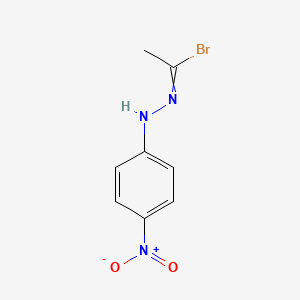
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

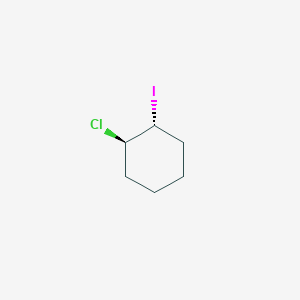

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
